

Technical Monograph: 2-Bromo-4-ethylthiazole

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Compound of Interest

Compound Name: 2-Bromo-4-ethylthiazole

CAS No.: 89322-56-5

Cat. No.: B1291585

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Structure, Synthesis, and Functionalization Strategies for Medicinal Chemistry

Executive Summary

2-Bromo-4-ethylthiazole (CAS: 19816-72-9) is a high-value heteroaryl halide scaffold used primarily as a building block in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.[1] Distinguished by the lability of the C2-bromine atom and the lipophilic steric bulk of the C4-ethyl group, it serves as a critical electrophile in Palladium-catalyzed cross-coupling reactions.[1] This guide provides a rigorous technical analysis of its physiochemical properties, valid synthetic routes, and reactivity profiles, designed for researchers requiring high-purity functionalization.[1]

Part 1: Structural Analysis & Physiochemical Profile[1]

The thiazole ring is a

-excessive heterocycle, but the introduction of the electronegative bromine at the C2 position significantly alters its electronic landscape.[1] The C2-Br bond is activated for oxidative addition, while the Nitrogen (N3) retains sufficient basicity to act as a directing group or catalyst poison depending on the reaction conditions.[1]

Electronic & Steric Features

- C2-Position: Highly electrophilic due to the inductive effect of Nitrogen and the leaving group ability of Bromine.[1] Prime site for and metal-catalyzed couplings.[1]
- C4-Ethyl Group: Provides lipophilicity (+ effect) and steric bulk, often used to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]
- N3-Nitrogen: Weakly basic (pKa ~2.5 for the conjugate acid of the parent thiazole, further lowered by Br).[1]

Physicochemical Data Table

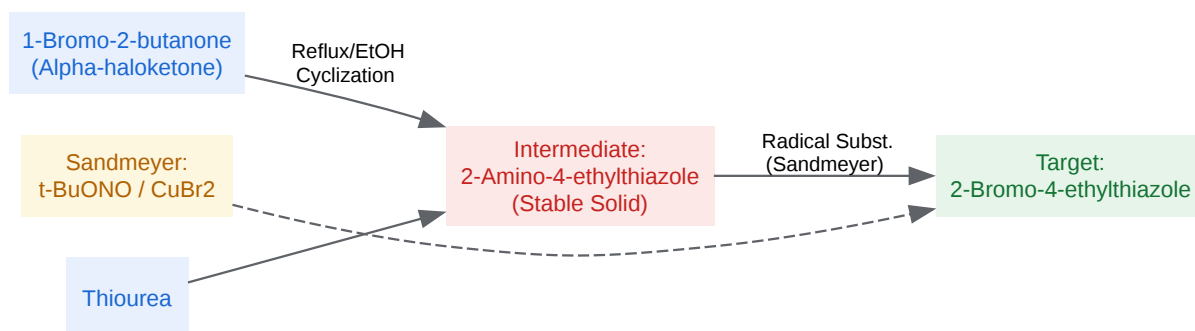
Property	Value (Experimental/Predicted)	Context
CAS Number	19816-72-9	Unique Identifier
Molecular Formula	-	-
Molecular Weight	192.08 g/mol	-
Appearance	Colorless to pale yellow liquid	Oxidizes/darkens upon storage
Boiling Point	~90-95°C @ 15 mmHg (Predicted)	Analogous to 2-bromo-4-methylthiazole
Density	~1.55 g/mL	High density due to Br atom
LogP	~2.3	Moderate Lipophilicity
Solubility	DCM, THF, EtOAc, Toluene	Immiscible in water

Expert Insight: Due to the lack of widely published experimental boiling points for this specific ethyl analog, researchers should rely on vacuum distillation parameters for 2-bromo-4-methylthiazole (BP 80°C @ 12 mmHg) as a baseline, adjusting slightly upward for the extra methylene group.

Part 2: Synthetic Architecture

The most robust route to **2-bromo-4-ethylthiazole** does not involve direct bromination of 4-ethylthiazole, which often yields inseparable mixtures of C2 and C5 isomers.[1] Instead, the Hantzsch Thiazole Synthesis followed by a Sandmeyer-type bromination is the industry-standard "self-validating" protocol.[1]

Synthetic Pathway Diagram



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Figure 1: Stepwise synthesis via Hantzsch condensation and Sandmeyer transformation. This route ensures regioselectivity at C2.[1]

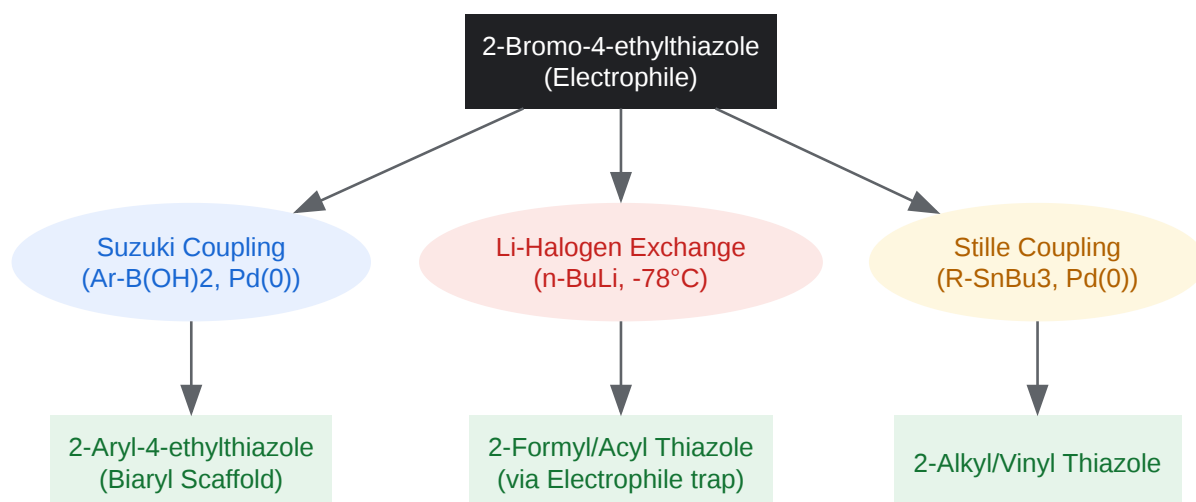
Part 3: Reactivity & Functionalization[1]

The utility of **2-bromo-4-ethylthiazole** lies in its role as an electrophile.[1] The C2-Br bond is significantly more reactive than typical aryl bromides due to the electron-deficient nature of the thiazole ring (similar to 2-bromopyridine).[1]

Key Transformations

- Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids.[1]
 - Challenge: The N3 nitrogen can coordinate to Pd, deactivating the catalyst.[1]
 - Solution: Use phosphine ligands with high steric bulk (e.g., XPhos, SPhos) or "ligand-free" conditions with higher Pd loading.[1]
- Buchwald-Hartwig Amination: Introduction of amines at C2.
- Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the 2-lithio species, which is unstable above -50°C (ring opening "scrambling" occurs).[1]

Reactivity Workflow



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Figure 2: Divergent reactivity profile.[1] The C2-Br handle allows access to biaryls (Suzuki) and carbonyl derivatives (Lithiation).

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-ethylthiazole (Sandmeyer Route)

Objective: Convert 2-amino-4-ethylthiazole (derived from Hantzsch synthesis) to the 2-bromo derivative.[1]

Reagents:

- 2-Amino-4-ethylthiazole (1.0 eq)[1]
- Copper(II) Bromide () (1.5 eq)
- tert-Butyl Nitrite (-BuONO) (1.5 eq)[1]
- Acetonitrile (Anhydrous)

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend (1.5 eq) in anhydrous acetonitrile (0.5 M concentration relative to amine).
- Activation: Add -BuONO (1.5 eq) dropwise at 0°C. The solution will darken as the nitrosyl copper species forms.[1]
- Addition: Add 2-amino-4-ethylthiazole portion-wise (solid) or as a solution in acetonitrile over 15 minutes. Caution: Nitrogen gas evolution will be vigorous.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the amine is polar/baseline; the bromide is non-polar/high Rf).[1]
- Quench: Pour the reaction mixture into 20% aqueous HCl to decompose copper complexes.
- Extraction: Extract with Diethyl Ether () x3. Wash combined organics with brine, dry over

, and concentrate.[1]

- Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is a pale yellow oil.[1]

Protocol B: Suzuki Cross-Coupling (General Procedure)

Objective: Coupling **2-bromo-4-ethylthiazole** with Phenylboronic acid.[1]

- Charge: Combine **2-bromo-4-ethylthiazole** (1.0 eq), Phenylboronic acid (1.2 eq), and (2.0 eq) in a reaction vial.
- Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Argon for 10 mins.[1]
- Catalyst: Add (5 mol%).
- Heat: Seal and heat to 90°C for 12 hours.
- Workup: Dilute with water, extract with EtOAc. Purify via silica gel.[1]

Part 5: Safety & Handling

- Lachrymator Potential: Alpha-haloketone precursors (1-bromo-2-butanone) are potent lachrymators.[1] Handle in a fume hood.
- Explosion Hazard: Diazo intermediates in the Sandmeyer reaction can be explosive if allowed to dry.[1] Keep the reaction in solution and quench thoroughly with acid.
- Storage: **2-Bromo-4-ethylthiazole** should be stored at 4°C under inert gas (Argon) to prevent hydrolysis or oxidative darkening.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21478229 (Analogous Thiophene) and Thiazole Derivatives.[1] Retrieved from [\[Link\]](#)

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Sources

- 1. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C₇H₈BrNO₂S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]
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